1-Cyclopropyl-4-nitrosopiperazine
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Overview
Description
1-Cyclopropyl-4-nitrosopiperazine is a chemical compound that belongs to the class of nitrosamines. Nitrosamines are known for their potential carcinogenic properties and are often studied in the context of environmental pollutants and pharmaceutical impurities . The molecular formula of this compound is C7H13N3O, and it features a cyclopropyl group attached to a piperazine ring with a nitroso functional group.
Preparation Methods
The synthesis of 1-Cyclopropyl-4-nitrosopiperazine typically involves the reaction of cyclopropylamine with piperazine under specific conditions to form the desired compound. One common method includes the nitrosation of the piperazine derivative using nitrosating agents such as sodium nitrite in the presence of an acid . Industrial production methods may involve more advanced techniques to ensure high purity and yield, often incorporating steps to remove any nitrosamine impurities due to their carcinogenic nature .
Chemical Reactions Analysis
1-Cyclopropyl-4-nitrosopiperazine undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Substitution: The piperazine ring can undergo substitution reactions, where the nitroso group is replaced by other functional groups under specific conditions.
Common reagents used in these reactions include sodium nitrite for nitrosation, zinc powder for reduction, and various acids and bases for substitution reactions. Major products formed from these reactions include nitro derivatives, amines, and substituted piperazines.
Scientific Research Applications
1-Cyclopropyl-4-nitrosopiperazine has several scientific research applications:
Biology: Research on its biological effects, particularly its potential carcinogenic properties, is ongoing.
Medicine: It is studied for its role as an impurity in drug formulations and its potential impact on human health.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-4-nitrosopiperazine involves its interaction with cellular components, leading to potential mutagenic and carcinogenic effects. The nitroso group can form reactive intermediates that interact with DNA, causing mutations. The molecular targets include DNA and various enzymes involved in cellular metabolism .
Comparison with Similar Compounds
1-Cyclopropyl-4-nitrosopiperazine can be compared with other nitrosamines such as:
1-Cyclopentyl-4-nitrosopiperazine: Similar structure but with a cyclopentyl group instead of a cyclopropyl group.
1-Methyl-4-nitrosopiperazine: Contains a methyl group instead of a cyclopropyl group.
The uniqueness of this compound lies in its specific structural configuration, which may influence its reactivity and biological effects differently compared to other nitrosamines.
Properties
Molecular Formula |
C7H13N3O |
---|---|
Molecular Weight |
155.20 g/mol |
IUPAC Name |
1-cyclopropyl-4-nitrosopiperazine |
InChI |
InChI=1S/C7H13N3O/c11-8-10-5-3-9(4-6-10)7-1-2-7/h7H,1-6H2 |
InChI Key |
GQGAYGXLSPDXOS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2CCN(CC2)N=O |
Origin of Product |
United States |
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